4-Benzyl-1,2,5-thiadiazol-3-ol
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Overview
Description
4-Benzyl-1,2,5-thiadiazol-3-ol is a heterocyclic compound containing a thiadiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have shown activity against various targets, such as bacterial strains and bromodomain-containing protein 4 (BRD4)
Mode of Action
Compounds with a similar structure, such as benzo[c][1,2,5]thiadiazoles, have been studied for their potential as visible-light organophotocatalysts . These compounds are part of electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The interaction of these compounds with their targets often involves electron transfer, which can lead to various downstream effects .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in photovoltaics, fluorescence, and photocatalysis
Result of Action
Similar compounds have shown various effects, such as antibacterial activity and inhibition of BRD4
Action Environment
Environmental factors such as light have been shown to influence the activity of similar compounds, particularly in photocatalytic applications
Biochemical Analysis
Biochemical Properties
4-Benzyl-1,2,5-thiadiazol-3-ol plays a crucial role in several biochemical reactions. It interacts with enzymes such as carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The compound also exhibits inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . These interactions suggest that this compound can modulate enzymatic activity, potentially leading to therapeutic applications in conditions like glaucoma and Alzheimer’s disease.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . The compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, this compound has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . This highlights its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, this compound can act as a free radical scavenger, reducing oxidative stress within cells . These molecular interactions are critical for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively. In laboratory settings, the compound has shown good stability under various conditions, making it suitable for long-term studies . Its effects on cellular function can change over time. For instance, prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes . These temporal effects are important for determining the optimal usage of the compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. For example, the compound’s interaction with cytochrome P450 enzymes can influence the metabolism of other drugs, potentially leading to drug-drug interactions . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes easily due to its lipophilic nature, allowing it to accumulate in different tissues . Once inside the cells, it can bind to intracellular proteins, influencing its localization and activity. These transport and distribution properties are important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s localization can affect its activity and function. For instance, its presence in the mitochondria allows it to modulate mitochondrial function and reduce oxidative stress . Additionally, post-translational modifications, such as phosphorylation, can influence the compound’s targeting to specific organelles . Understanding these subcellular localization patterns is essential for elucidating the compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2,5-thiadiazol-3-ol typically involves the reaction of benzylamine with thiocarbonyl compounds under controlled conditions. One common method includes the cyclization of benzylamine with thiocarbonyl diimidazole in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-1,2,5-thiadiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, substituted thiadiazoles.
Scientific Research Applications
4-Benzyl-1,2,5-thiadiazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1,2,3-Thiadiazole: Another isomer of thiadiazole with different chemical properties and biological activities.
1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Thiadiazole: Widely studied for its therapeutic potential in various diseases.
Uniqueness of 4-Benzyl-1,2,5-thiadiazol-3-ol: this compound is unique due to its specific substitution pattern and the presence of a benzyl group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature distinguishes it from other thiadiazole isomers and contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-benzyl-1,2,5-thiadiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDRLWOGCTEKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NSNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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